molecular formula C16H9N3O2S2 B2806148 2-(1,3-benzothiazol-2-ylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 405924-32-5

2-(1,3-benzothiazol-2-ylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B2806148
CAS No.: 405924-32-5
M. Wt: 339.39
InChI Key: AIOKOMMZSZESMW-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-ylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a fascinating and complex organic compound It combines structural motifs from different heterocyclic rings, which confer unique chemical properties

Mechanism of Action

Target of Action

The compound’s primary targets are epilepsy molecular targets such as GABA (A) alpha-1 , glutamate , GABA (A) delta receptors and Na/H exchanger . These targets play a crucial role in the regulation of neuronal excitability and synaptic transmission, which are key factors in the onset and propagation of seizures.

Mode of Action

The compound interacts with its targets by binding to them, thereby modulating their activity . This interaction can lead to changes in the electrical activity of neurons, potentially reducing the frequency and severity of seizures.

Biochemical Pathways

The compound affects the GABAergic and glutamatergic pathways, which are involved in the regulation of neuronal excitability . By modulating the activity of these pathways, the compound can influence the balance between excitatory and inhibitory signals in the brain, which is often disrupted in epilepsy.

Pharmacokinetics

The pharmacokinetic properties of the compound have been predicted through computational studies

Result of Action

The molecular and cellular effects of the compound’s action include changes in neuronal excitability and synaptic transmission . These changes can potentially reduce the frequency and severity of seizures, thereby alleviating the symptoms of epilepsy.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s reactivity demonstrates that benzothiazole 2-sulfide behaves as a pseudohalide nucleofuge . This property could be exploited to overcome the problematic displacement of chloride in certain chemical reactions . .

Preparation Methods

Synthetic Routes

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves a multi-step process. Commonly, a precursor such as 1,3-benzothiazole is reacted with pyrido[1,2-a]pyrimidine derivatives under specific conditions to form the desired product. This often involves:

  • The initial formation of a key intermediate by reacting the benzothiazole with an appropriate pyrimidine derivative.

  • Oxidation steps to introduce the oxo functional group.

  • Further reactions to attach the carbaldehyde group.

Reaction Conditions

  • Solvents: Typically, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are used.

  • Catalysts: Often, metal catalysts such as palladium or copper are employed to facilitate specific coupling reactions.

  • Temperature: Reactions are usually carried out at elevated temperatures, ranging from 70°C to 150°C, depending on the specific steps involved.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-ylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde can undergo several types of chemical reactions:

  • Oxidation: This compound can be oxidized further, particularly at the sulfur atom of the benzothiazole ring.

  • Reduction: The oxo group can potentially be reduced to a hydroxyl group under appropriate conditions.

  • Substitution: The presence of multiple functional groups allows for various substitution reactions, particularly at positions adjacent to the nitrogen atoms in the heterocyclic rings.

Common Reagents and Conditions

  • Oxidizing Agents: Such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

  • Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).

  • Substitution Reactions: Typically use halogenated compounds or other nucleophiles under basic conditions.

Major Products

Depending on the reaction conditions, the major products can vary widely. For example:

  • Oxidation: Can lead to the formation of sulfoxides or sulfones.

  • Reduction: Leads to alcohol derivatives.

  • Substitution: Produces a variety of substituted derivatives, depending on the reagent used.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound is used as a building block for the synthesis of more complex molecules. It can be used to introduce benzothiazole and pyridopyrimidine moieties into larger molecular frameworks.

Biology and Medicine

In biomedical research, derivatives of this compound have shown promise as potential therapeutic agents. They are being investigated for their ability to modulate biological pathways, particularly those involving kinase enzymes. These properties make them potential candidates for anti-cancer and anti-inflammatory drugs.

Industry

In industrial applications, this compound and its derivatives can be used as specialty chemicals in various manufacturing processes. They may also be used as intermediates in the production of dyes, agrochemicals, and other fine chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzothiazol-2-ylsulfanyl)pyridine: Shares the benzothiazole moiety but lacks the pyridopyrimidine structure.

  • 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde: Lacks the benzothiazole sulfanyl group.

Uniqueness

What sets 2-(1,3-benzothiazol-2-ylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde apart is the combination of these different functional groups in a single molecule, which provides a unique set of properties and potential applications. The presence of both benzothiazole and pyridopyrimidine frameworks allows it to interact with a broader range of biological targets and participate in diverse chemical reactions.

And there we have it: a detailed deep dive into the fascinating world of this compound. Hope that feeds your curiosity!

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9N3O2S2/c20-9-10-14(18-13-7-3-4-8-19(13)15(10)21)23-16-17-11-5-1-2-6-12(11)22-16/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOKOMMZSZESMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SC3=C(C(=O)N4C=CC=CC4=N3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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